(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane
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Overview
Description
(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a complex structure with multiple functional groups, including a chloro group, a hydroxy group, a benzyloxycarbonyl-protected amino group, and a phenylthio group. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Introduction of the chloro group: The chloro group is typically introduced via a chlorination reaction using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Addition of the phenylthio group: The phenylthio group is introduced through a nucleophilic substitution reaction, often using thiophenol (C6H5SH) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiophenol (C6H5SH), amines, suitable bases
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., ketones or aldehydes)
Reduction: Formation of dechlorinated products
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, such as:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein modification: The compound can modify proteins through covalent bonding, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-Chloro-2-hydroxy-3-amino-4-(phenylthio)butane: Lacks the benzyloxycarbonyl protection on the amino group.
(2S,3S)-1-Chloro-2-hydroxy-3-[(tert-butyloxycarbonyl)amino]-4-(phenylthio)butane: Features a tert-butyloxycarbonyl (Boc) protection instead of benzyloxycarbonyl.
Uniqueness
(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. The benzyloxycarbonyl protection provides stability to the amino group, allowing selective reactions at other sites.
Properties
IUPAC Name |
benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCLVAZUQJPLTE-IAGOWNOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@@H](CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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